molecular formula C13H15NO3 B1399825 Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS No. 1312117-87-5

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Cat. No. B1399825
CAS RN: 1312117-87-5
M. Wt: 233.26 g/mol
InChI Key: HUUQYMRUONKQBL-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1312117-87-5 . It has a molecular weight of 233.27 . The IUPAC name for this compound is methyl 5-formyl-2-(1-pyrrolidinyl)benzoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15NO3/c1-17-13(16)11-8-10(9-15)4-5-12(11)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 96 - 98 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, as part of a class of compounds involving boric acid ester intermediates with benzene rings, is synthesized through a three-step substitution reaction. The molecular structures of these compounds have been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations confirm the consistency of the molecular structures with crystallographic data. The study also examines molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compound (P.-Y. Huang et al., 2021).

Novel Synthesis Approaches

  • Pyrrolo[2,1-c][1,4]benzodiazocine Ring System Synthesis: Research has been conducted on the synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, involving the alkylation of 1 H -Pyrrole-2-carbaldehyde with ethyl or methyl bromoacetate. This process includes oxidizing the resulting ethyl or methyl (2-formyl-1 H -pyrrol-1-yl)acetates to generate specific carboxylic acids. The synthesis approach provides insights into the versatile nature of such pyrrole derivatives in chemical reactions (Konstantina Koriatopoulou et al., 2008).

Pharmaceutical Applications

  • Antimicrobial Activity: this compound derivatives demonstrate significant antimicrobial properties. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, synthesized through a series of chemical reactions, exhibit notable antibacterial and antifungal activities. This suggests potential applications in developing new antimycobacterial agents (Yahya Nural et al., 2018).

Electronic Applications

  • Electrochromic Properties: A pyrrole derivative, synthesized with an azo dye (Methyl Red), and electropolymerized onto electrodes, demonstrates unique electrochromic properties. The resulting films of this polypyrrole derivative exhibit significant changes in color and transparency under different electrical and pH conditions, suggesting applications in electronic displays and sensors (A. K. A. Almeida et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 5-formyl-2-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-10(9-15)4-5-12(11)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQYMRUONKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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